7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a heterocyclic compound characterized by a unique fused imidazo-pyrazine ring system. Its molecular formula is with a molecular weight of approximately 213.28 g/mol. The compound features a benzyl group at the 7-position and is structurally significant due to its potential biological activities and applications in medicinal chemistry.
This compound belongs to the class of imidazo[1,5-a]pyrazines, which are known for their diverse pharmacological properties. It can be sourced from chemical suppliers and is often used in research settings to explore its biological effects and synthetic pathways. The compound is classified under heterocyclic compounds due to its cyclic structure containing nitrogen atoms.
The synthesis of 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine typically involves several key steps:
In industrial settings, continuous flow reactors may be employed to optimize reaction conditions for large-scale production, ensuring consistent yields and purity.
The molecular structure of 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine can be depicted as follows:
The structural formula can be represented as:
This indicates that the compound contains 14 carbon atoms, 15 hydrogen atoms, and 3 nitrogen atoms.
7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine undergoes various chemical reactions:
The mechanism of action for 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine involves its interaction with specific receptors in biological systems. In medicinal chemistry contexts:
This interaction can lead to modulation of neurotransmitter activities or other biochemical pathways relevant to therapeutic effects.
The compound exhibits typical reactivity associated with imidazo-pyrazines:
7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine has several scientific uses:
The imidazo[1,5-a]pyrazine core is a nitrogen-rich bicyclic heterocycle characterized by fusion between imidazole and pyrazine rings. In 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, the core exists in a partially saturated ("tetrahydro") state, reducing aromaticity and enhancing conformational flexibility. This saturation occurs at positions 5–8, converting the pyrazine ring into a piperazine-like moiety with reduced planarity [2] [6]. Key structural features include:
Table 1: Core Molecular Properties of 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Property | Value | Method/Source |
---|---|---|
Molecular Formula | C₁₃H₁₅N₃ | PubChem, Vendor Specs |
Molecular Weight | 213.28 g/mol | [2] [4] |
SMILES | C12=CN=CN1CCN(CC3=CC=CC=C3)C2 | Canonical Representation [6] |
Hydrogen Bond Acceptors | 3 | Computational Descriptor |
Hydrogen Bond Donors | 0 | Computational Descriptor |
The 7-benzyl substituent (-CH₂C₆H₅) significantly modulates the compound’s steric, electronic, and functional properties:
Table 2: Benzylic Group Properties and Reactivity
Property | Benzyl Group | Alkyl Group (e.g., Methyl) | |
---|---|---|---|
C–H Bond Dissociation Energy | 90 kcal/mol | 105 kcal/mol | |
Oxidation Susceptibility | High (to carbonyl) | Low | |
Radical Stability | Resonantly stabilized | Minimal stabilization | |
Common Reactions | Halogenation, oxidation, SN₂ | Limited functionalization | [7] |
Functionalization strategies leveraging benzylic reactivity include:
Modifications to the core scaffold or substituents profoundly alter physicochemical and biological properties:
Table 3: Comparative Analysis of Key Derivatives
Compound | Substituent/Modification | Key Structural Differences | Potential Impact | |
---|---|---|---|---|
7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine | None (parent) | Flexible piperazine ring; unsubstituted imidazole | Balanced lipophilicity (LogP ~2.0*) | |
7-Benzyl-8-oxo derivative | Ketone at C-8 | Introduction of planar carbonyl | Enhanced hydrogen bonding; reduced basicity | |
Conformational rigidity | [9] | |||
3-Carbaldehyde derivative | Aldehyde at C-3 | Electrophilic C-3 site; extended conjugation | Reactivity toward nucleophiles; altered electronic distribution | [1] |
Imidazo[1,2-a]pyrazine mTOR inhibitors | Ring fusion isomer; C-8 aryl extensions | Different N-atom connectivity; planar aromatic core | Increased target affinity (sub-nM IC₅₀); reduced solubility | [5] [8] |
Structural and Functional Insights:
Note: Predicted LogP based on C₁₃H₁₅N₃ structure using fragment-based methods.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7